![molecular formula C16H13F3N4O2S B13058036 (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group that enhances its chemical stability and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles. The trifluoromethylphenoxyethoxy group is then introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethylphenol and ethylene oxide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and continuous flow reactors for nucleophilic substitution reactions. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability.
Mécanisme D'action
The mechanism of action of (E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and chemical properties.
Trifluoromethylphenoxy derivatives: Compounds with similar trifluoromethylphenoxy groups but different core structures.
Uniqueness
(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide is unique due to the combination of its thieno[2,3-d]pyrimidine core and trifluoromethylphenoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H13F3N4O2S |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(8-11)24-5-6-25-23-10-21-14-13-4-7-26-15(13)22-9-20-14/h1-4,7-10H,5-6H2,(H,20,21,22,23) |
Clé InChI |
LYEMIVKBOHTDGN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OCCON/C=N/C2=C3C=CSC3=NC=N2)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)OCCONC=NC2=C3C=CSC3=NC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)

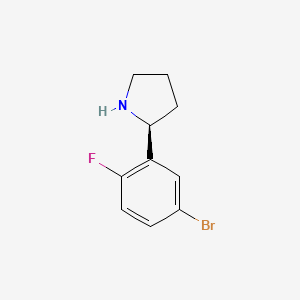
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)


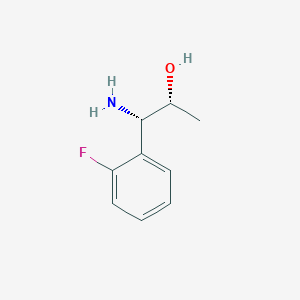
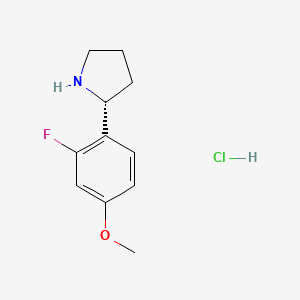
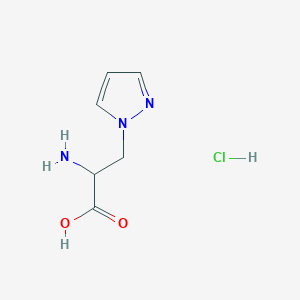
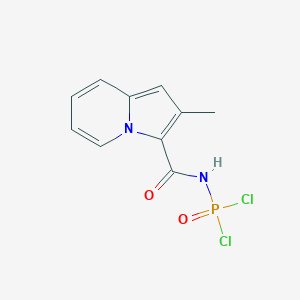
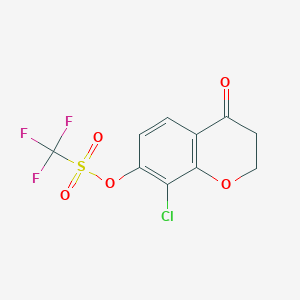

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
